Morpholinoacetonitrile
Overview
Description
It is a versatile intermediate used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes . The compound is characterized by the presence of a morpholine ring attached to an acetonitrile group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholinoacetonitrile can be synthesized through several methods. One common approach involves the reaction of morpholine with cyanoacetate under alkaline conditions . This method is straightforward and yields the desired product efficiently. Another method involves the hydrogenation of 2-morpholinoacetonitrile, although this requires high-pressure conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced using the reaction of morpholine with cyanoacetate. This method is favored due to its simplicity and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Morpholinoacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into amines.
Substitution: The nitrile group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon is a typical method.
Substitution: Reagents like alkyl halides and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, oxides, and various substituted derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Morpholinoacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It is used in the production of dyes, plastics, and rubber additives.
Mechanism of Action
The mechanism of action of morpholinoacetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that modify biological molecules. The morpholine ring can enhance the binding affinity of the compound to its targets, improving its pharmacokinetic profile .
Comparison with Similar Compounds
Similar Compounds
2-Morpholinoethanamine: Similar in structure but with an amine group instead of a nitrile group.
4-(2-Chloroethyl)morpholine: Contains a chloroethyl group instead of a nitrile group.
2-Morpholinoethanol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
Morpholinoacetonitrile is unique due to its combination of a morpholine ring and a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
Properties
IUPAC Name |
2-morpholin-4-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-1-2-8-3-5-9-6-4-8/h2-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSOCAXREAGIGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206791 | |
Record name | 4-Morpholineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5807-02-3 | |
Record name | 4-Morpholineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5807-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholineacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholinoacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholinoacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Morpholineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-morpholinoacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-MORPHOLINEACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35MDX4B7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of morpholinoacetonitrile in organic synthesis?
A: this compound serves as a valuable building block in organic synthesis. For instance, it can be used to generate α-aryl-α-morpholinoacetonitriles, which can be further manipulated to synthesize various compounds. One example is the synthesis of formly-labelled aldehydes by reacting α-aryl-α-morpholinoacetonitriles with deuterium oxide or tritiated water. [] This method provides a route to incorporate isotopic labels into aldehydes, which are essential tools in chemical and biological research.
Q2: Can you provide an example of how this compound derivatives are utilized in synthesizing complex molecules?
A: One example is the synthesis of (±)-3,4-dihydroxy[β-2H2]phenylalanine, a deuterium-labeled analog of the amino acid phenylalanine. [] This synthesis involves converting [formyl-2H]-3,4-dimethoxybenzaldehyde to [methylene-2H2]-3,4-dimethoxybenzyl alcohol, leveraging the reactivity of the this compound-derived intermediate. The final product, (±)-3,4-dihydroxy[β-2H2]phenylalanine, is a valuable tool in studying phenylalanine metabolism and related biological processes.
Q3: Are there any studies highlighting the reactivity of this compound derivatives with nucleophiles?
A: Yes, research indicates that tetrahedrally substituted thiocarbamoyl cyanide derivatives, synthesized from a this compound precursor (SS′-dimethyl-N-(3-oxapentamethylene)dithiocarbamidium iodide), react with morpholine under heating. [] This reaction leads to the formation of compounds like bis(methylthio)-4-morpholinoacetonitrile (7) and methylthio-4-morpholinomalononitrile (8). Additionally, the reaction also yields tris-(3-oxapentamethylene)guanidinium thiocyanate and other reduction products. [] This highlights the diverse reactivity of this compound derivatives with nucleophiles.
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